molecular formula C27H26N2O2 B11066077 (2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

(2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

Cat. No.: B11066077
M. Wt: 410.5 g/mol
InChI Key: CNXLPMLKMQCICT-JJIBRWJFSA-N
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Description

(E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of indole derivatives, which are widely studied for their biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the condensation of 7-methoxy-1,2,3-trimethylindole with benzaldehyde derivatives under basic conditions to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with 1,3-diphenyl-2-propen-1-one in the presence of a suitable base, such as piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    3,3’-Diindolylmethane: Studied for its potential therapeutic effects.

    Tryptophan: An essential amino acid with various biological functions.

Uniqueness

(E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

(E)-3-[(7-methoxy-1,2,3-trimethylindol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C27H26N2O2/c1-18-19(2)29(3)26-22(18)15-16-23(27(26)31-4)28-24(20-11-7-5-8-12-20)17-25(30)21-13-9-6-10-14-21/h5-17,28H,1-4H3/b24-17+

InChI Key

CNXLPMLKMQCICT-JJIBRWJFSA-N

Isomeric SMILES

CC1=C(N(C2=C1C=CC(=C2OC)N/C(=C/C(=O)C3=CC=CC=C3)/C4=CC=CC=C4)C)C

Canonical SMILES

CC1=C(N(C2=C1C=CC(=C2OC)NC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C)C

Origin of Product

United States

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